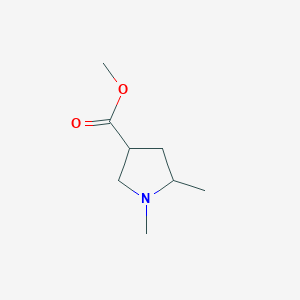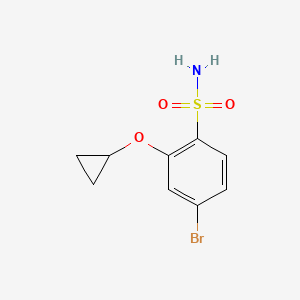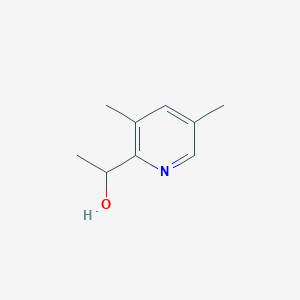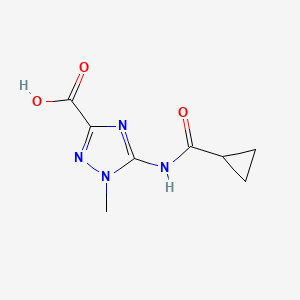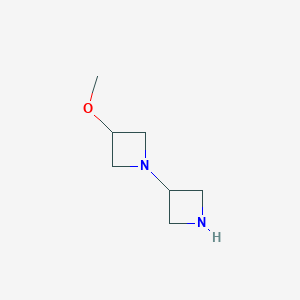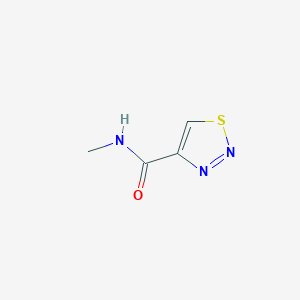
n-Methyl-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazonoyl halides with sulfur-containing reagents in the presence of a base. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in ethanol, in the presence of triethylamine, yields the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
n-Methyl-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of n-Methyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as Janus kinase-2 (JAK-2) and multi-targeted receptor tyrosine kinase (RTK), leading to the disruption of signaling pathways essential for cell growth and survival . This inhibition can result in the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole: Shares the thiadiazole ring but differs in the position and type of substituents.
1,2,4-Thiadiazole: Another isomer with different nitrogen atom positions.
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antiviral and anticancer properties.
Uniqueness
n-Methyl-1,2,3-thiadiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C4H5N3OS |
|---|---|
Molecular Weight |
143.17 g/mol |
IUPAC Name |
N-methylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C4H5N3OS/c1-5-4(8)3-2-9-7-6-3/h2H,1H3,(H,5,8) |
InChI Key |
AYMCXPIXUMQGJT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CSN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
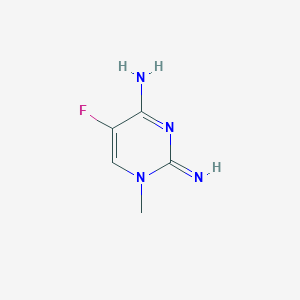
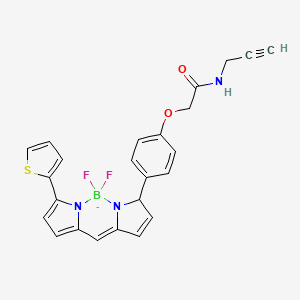
![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)
